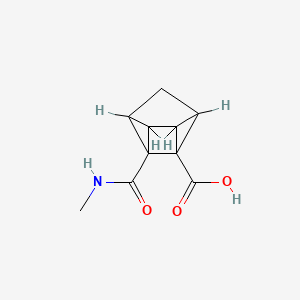
5-((Methylamino)carbonyl)tetracyclo(3.2.0(2,7).0(4,6))heptane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((Methylamino)carbonyl)tetracyclo(3.2.0(2,7).0(4,6))heptane-1-carboxylic acid is a complex organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.1992 . This compound is characterized by its unique tetracyclic structure, which includes a methylamino carbonyl group and a carboxylic acid group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Methylamino)carbonyl)tetracyclo(3.2.0(2,7).0(4,6))heptane-1-carboxylic acid typically involves multiple steps, starting from simpler organic compounds. One common method involves the reaction of tetracyclo[3.2.0.0(2,7).0(4,6)]heptane with methyl isocyanate under controlled conditions to introduce the methylamino carbonyl group. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts. The final product is often purified using techniques such as recrystallization or chromatography to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-((Methylamino)carbonyl)tetracyclo(3.2.0(2,7).0(4,6))heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
5-((Methylamino)carbonyl)tetracyclo(3.2.0(2,7).0(4,6))heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-((Methylamino)carbonyl)tetracyclo(3.2.0(2,7).0(4,6))heptane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetracyclo[3.2.0.0(2,7).0(4,6)]heptane:
5-[(Phenylamino)carbonyl]tetracyclo[3.2.0.0(2,7).0(4,6)]heptane-2-carboxylic acid: This compound has a phenylamino carbonyl group instead of a methylamino carbonyl group.
Uniqueness
The presence of the methylamino carbonyl group and the carboxylic acid group in 5-((Methylamino)carbonyl)tetracyclo(3.2.0(2,7).0(4,6))heptane-1-carboxylic acid makes it unique compared to its parent compound and other derivatives. These functional groups confer specific chemical reactivity and biological activity, making it valuable for various applications .
Propriétés
Numéro CAS |
90632-73-8 |
|---|---|
Formule moléculaire |
C10H11NO3 |
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
5-(methylcarbamoyl)tetracyclo[3.2.0.02,7.04,6]heptane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c1-11-7(12)9-3-2-4-6(5(3)9)10(4,9)8(13)14/h3-6H,2H2,1H3,(H,11,12)(H,13,14) |
Clé InChI |
OHINAHWORQBSRC-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C12C3C1C4C2(C4C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


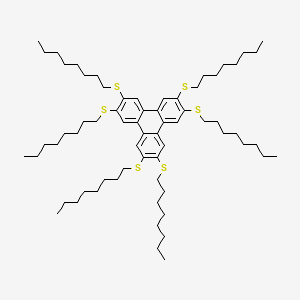
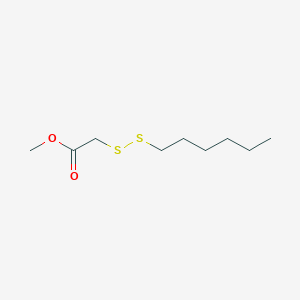
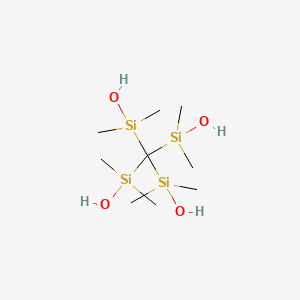
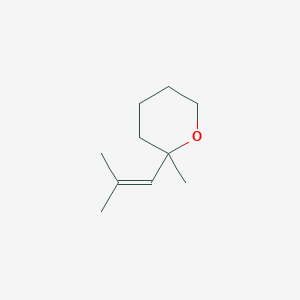
![Silane, [(2,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14349076.png)
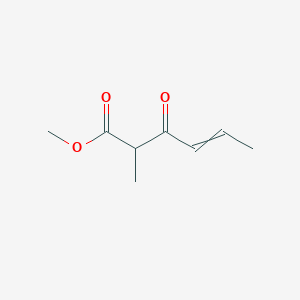
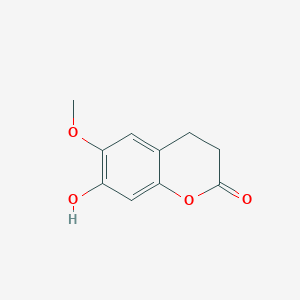
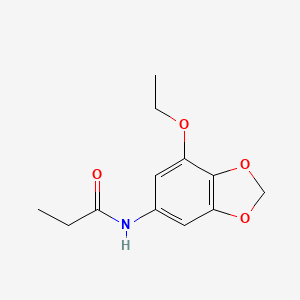
![1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14349097.png)
![1,1'-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene](/img/structure/B14349101.png)
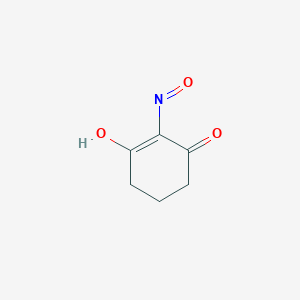
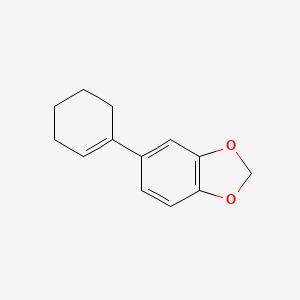
![{[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene](/img/structure/B14349115.png)
![Ethyl {bis[(trimethylsilyl)oxy]phosphoryl}(difluoro)acetate](/img/structure/B14349121.png)
